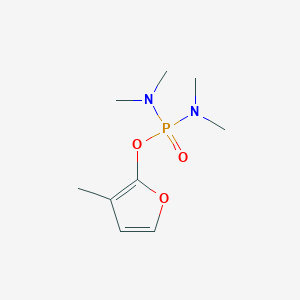
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester involves specific reaction conditions and reagents. The preparation methods typically include the use of organophosphorus reagents and furan derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphorodiamidic acid, tetramethyl-, 3-methyl-2-furanyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: Similar structure but different substituents, leading to different chemical properties and applications.
Other organophosphorus compounds: These compounds share similar functional groups but may have different reactivity and applications.
Properties
CAS No. |
105262-59-7 |
|---|---|
Molecular Formula |
C9H17N2O3P |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
N-[dimethylamino-(3-methylfuran-2-yl)oxyphosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C9H17N2O3P/c1-8-6-7-13-9(8)14-15(12,10(2)3)11(4)5/h6-7H,1-5H3 |
InChI Key |
FMKGSVFNBHSKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)OP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















